molecular formula C24H26N6O4 B2794209 N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 893923-14-3

N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2794209
CAS No.: 893923-14-3
M. Wt: 462.51
InChI Key: ZKGNPVIABOYSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a triazolo[4,5-d]pyrimidin-7-one core linked to a 3,5-dimethylphenyl group and an N-(3,4-dimethoxyphenethyl)acetamide side chain. The triazolopyrimidine scaffold is notable for its presence in bioactive molecules, particularly in agrochemicals and pharmaceuticals, due to its ability to mimic purine bases and interfere with enzymatic processes .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4/c1-15-9-16(2)11-18(10-15)30-23-22(27-28-30)24(32)29(14-26-23)13-21(31)25-8-7-17-5-6-19(33-3)20(12-17)34-4/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGNPVIABOYSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several classes of bioactive molecules.

Triazolopyrimidine Derivatives
Compound Name Core Structure Key Substituents Synthesis Method Reported Use/Activity Reference
Target Compound Triazolo[4,5-d]pyrimidin-7-one 3,5-Dimethylphenyl, 3,4-dimethoxyphenethyl Not specified in evidence Hypothesized enzyme inhibition
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl, sulfonamide Sulfonylation of triazolopyrimidine Herbicide (ALS inhibitor)
Benzo[b][1,4]oxazin derivatives (e.g., 7a-c) Benzooxazin-3-one Substituted phenylpyrimidine Cs₂CO₃/DMF-mediated coupling Antimicrobial/antifungal agents

Key Observations :

  • The target compound’s triazolo[4,5-d]pyrimidine core differs from flumetsulam’s triazolo[1,5-a]pyrimidine , which impacts binding specificity. Flumetsulam’s sulfonamide group enhances solubility and target affinity, whereas the target’s acetamide and methoxy groups may prioritize lipophilicity and membrane penetration .
Acetamide-Containing Compounds
Compound Name Core Structure Key Substituents Synthesis Method Reported Use/Activity Reference
Target Compound Acetamide-linked 3,4-Dimethoxyphenethyl Not specified Unknown
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Acetamide 2,6-Dimethylphenyl, oxazolidinone Nucleophilic substitution Fungicide (oomycete inhibitor)

Key Observations :

  • Oxadixyl’s 2,6-dimethylphenyl and oxazolidinone groups confer specificity against oomycete pathogens, while the target’s 3,4-dimethoxyphenethyl group may enhance CNS penetration or modulate neurotransmitter receptors due to its resemblance to dopamine derivatives .

Q & A

Q. Key Reagents/Conditions Table :

StepReagents/ConditionsPurpose
1Triazole precursors, refluxTriazolopyrimidine core synthesis
2DCC, DMF, 0–25°CAmide bond formation
3Ethyl acetate/hexane gradientChromatographic purification

How can researchers optimize synthetic yield while minimizing side reactions?

Advanced
Optimization strategies include:

  • Temperature Control : Lower temperatures (0–5°C) during coupling reduce undesired byproducts .
  • Catalyst Screening : Testing alternatives to DCC (e.g., EDC/HOBt) to improve coupling efficiency .
  • Solvent Selection : Polar aprotic solvents like DMF enhance reagent solubility, while THF may reduce side reactions .
  • DOE (Design of Experiments) : Statistical methods like factorial design identify critical parameters (e.g., pH, stoichiometry) to maximize yield .

What spectroscopic and chromatographic techniques validate structural integrity?

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and spatial arrangement .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .

How should contradictory biological activity data across studies be resolved?

Advanced
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., enzyme source, incubation time). For kinase inhibition assays, use recombinant CDK2/4 with ATP-concentration controls .
  • Compound Stability : Test degradation under assay conditions (e.g., DMSO stock stability via LC-MS).
  • Structural Analog Comparison : Compare activity with analogs (e.g., fluorophenyl vs. dimethylphenyl derivatives) to identify substituent-specific effects .

What computational tools predict binding mechanisms with biological targets?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Models interactions with kinase active sites (e.g., CDK2) to identify key hydrogen bonds with the triazolopyrimidine core .
  • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories .
  • Quantum Chemical Calculations (DFT) : Predict electronic properties influencing receptor affinity .

What experimental designs efficiently explore structure-activity relationships (SAR)?

Q. Advanced

  • Fragment-Based Design : Systematically modify substituents (e.g., methoxy vs. methyl groups) and test activity .
  • DOE for SAR : Use a central composite design to evaluate substituent hydrophobicity, steric effects, and electronic contributions .

Q. SAR Design Table :

VariableRange TestedBiological Endpoint
Methoxy position3,4- vs. 2,4-substituentsCDK4 IC50_{50} (nM)
Phenyl substituent3,5-dimethyl vs. 4-fluoroApoptosis induction (flow cytometry)

How does the triazolopyrimidine core influence enzymatic inhibition?

Basic
The core acts as a ATP-binding site competitor in kinases. Key interactions include:

  • Hydrogen Bonding : N1 of triazole with kinase backbone NH groups .
  • Hydrophobic Contacts : Methyl groups on the phenyl ring enhance van der Waals interactions .

What strategies mitigate solubility challenges in in vitro assays?

Q. Advanced

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate esters at the acetamide group for improved aqueous solubility .

How are metabolic stability and toxicity profiles assessed preclinically?

Q. Advanced

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and CYP450 inhibition .
  • AMES Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .

What interdisciplinary approaches enhance mechanistic understanding?

Q. Advanced

  • Chemoproteomics : Use biotinylated probes to pull down target proteins from cell lysates .
  • Cryo-EM : Resolve compound-bound kinase complexes at near-atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.